molecular formula C15H19N3O5 B13103999 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid

4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B13103999
M. Wt: 321.33 g/mol
InChI Key: JUQUACAZZXRKLF-UHFFFAOYSA-N
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Description

4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-A]pyridine core. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. Common methods for introducing the Boc group include the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can interact with various biological targets, potentially affecting enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid is unique due to its pyrazolo[1,5-A]pyridine core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

7-methoxy-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H19N3O5/c1-8-11(13(19)20)12-9(16-14(21)23-15(2,3)4)6-7-10(22-5)18(12)17-8/h6-7H,1-5H3,(H,16,21)(H,19,20)

InChI Key

JUQUACAZZXRKLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C(C2=C1C(=O)O)NC(=O)OC(C)(C)C)OC

Origin of Product

United States

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